
Methyl(nonyl)carbamyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(nonyl)carbamyl chloride is a chemical compound belonging to the class of carbamoyl chlorides. These compounds are characterized by the presence of a carbamoyl group (R₂NC(O)Cl) and are known for their reactivity and utility in various chemical syntheses . This compound, in particular, is used in the synthesis of various organic compounds and has applications in multiple fields including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl(nonyl)carbamyl chloride can be synthesized through the reaction of nonylamine with phosgene (COCl₂). The reaction typically proceeds as follows: [ \text{Nonylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ] This reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of the carbamoyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction is typically conducted at elevated temperatures and pressures to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(nonyl)carbamyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding carbamic acid and hydrochloric acid.
Common Reagents and Conditions
Alcohols: React with this compound to form carbamates.
Amines: React to form ureas.
Thiols: React to form thiocarbamates.
Major Products Formed
Carbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
Methyl(nonyl)carbamyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with carbamate or urea functionalities.
Industry: Applied in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of methyl(nonyl)carbamyl chloride involves the formation of a reactive intermediate that can interact with various nucleophiles. The carbamoyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form stable carbamate, urea, or thiocarbamate products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylcarbamoyl chloride: Similar in structure but with two methyl groups instead of a nonyl group.
Diethylcarbamoyl chloride: Contains two ethyl groups instead of a nonyl group.
Phenylcarbamoyl chloride: Contains a phenyl group instead of a nonyl group.
Uniqueness
Methyl(nonyl)carbamyl chloride is unique due to the presence of the nonyl group, which imparts different physical and chemical properties compared to its methyl, ethyl, or phenyl counterparts. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Eigenschaften
CAS-Nummer |
142668-58-4 |
|---|---|
Molekularformel |
C11H22ClNO |
Molekulargewicht |
219.75 g/mol |
IUPAC-Name |
N-methyl-N-nonylcarbamoyl chloride |
InChI |
InChI=1S/C11H22ClNO/c1-3-4-5-6-7-8-9-10-13(2)11(12)14/h3-10H2,1-2H3 |
InChI-Schlüssel |
OHSABHISXAEUGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCN(C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


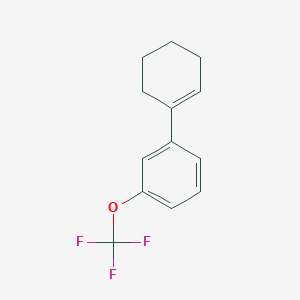
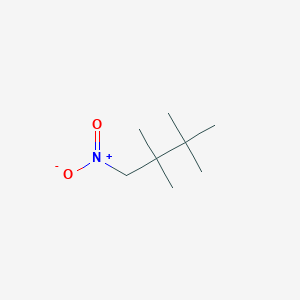
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)

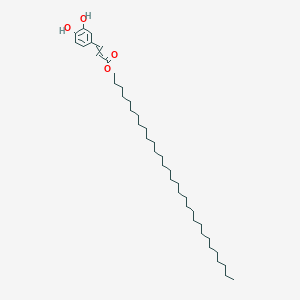
![3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12539061.png)
![2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]-](/img/structure/B12539073.png)
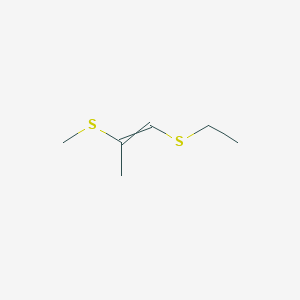
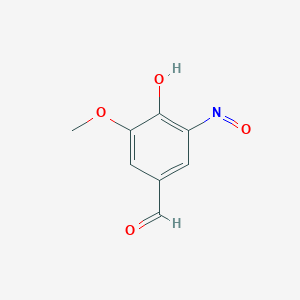
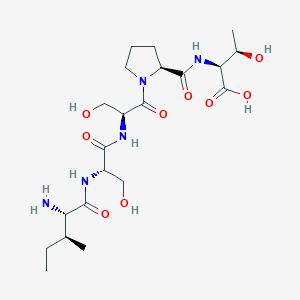
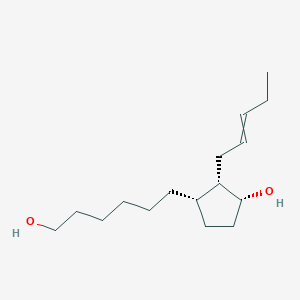
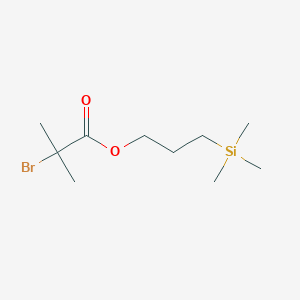
![2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B12539106.png)
![4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline](/img/structure/B12539110.png)
